3-{1-[3-(Propan-2-YL)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-5-propyl-1,2-oxazole
Overview
Description
3-{1-[3-(Propan-2-YL)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-5-propyl-1,2-oxazole is a complex organic compound that features a combination of oxazole and pyrrolidine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 3-{1-[3-(Propan-2-YL)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-5-propyl-1,2-oxazole typically involves multiple steps, starting with the preparation of the oxazole and pyrrolidine intermediates. Common synthetic routes include:
Oxazole Synthesis: Oxazoles can be synthesized through cyclization reactions involving α-haloketones and primary amides.
Pyrrolidine Synthesis: Pyrrolidine rings can be constructed from cyclic or acyclic precursors, often involving cyclization reactions.
Coupling Reactions: The final step involves coupling the oxazole and pyrrolidine intermediates under specific reaction conditions, such as using palladium-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
3-{1-[3-(Propan-2-YL)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-5-propyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the oxazole or pyrrolidine rings.
Coupling Reactions: Suzuki-Miyaura coupling reactions are commonly used for forming carbon-carbon bonds.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{1-[3-(Propan-2-YL)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-5-propyl-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and pyrrolidine rings can bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other oxazole and pyrrolidine derivatives, such as:
Imidazole Derivatives: Known for their broad range of biological activities.
Pyrazole Derivatives: Used in medicinal chemistry for their therapeutic potential.
Indole Derivatives: Exhibiting antiviral and anticancer properties.
3-{1-[3-(Propan-2-YL)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-5-propyl-1,2-oxazole stands out due to its unique combination of oxazole and pyrrolidine rings, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(3-propan-2-yl-1,2-oxazol-5-yl)-[2-(5-propyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-4-6-12-9-14(19-22-12)15-7-5-8-20(15)17(21)16-10-13(11(2)3)18-23-16/h9-11,15H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDUHEIILSXPSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C2CCCN2C(=O)C3=CC(=NO3)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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